molecular formula C14H14O2 B2583789 2-Benzyl-5-methylbenzene-1,3-diol CAS No. 36776-44-0

2-Benzyl-5-methylbenzene-1,3-diol

Cat. No.: B2583789
CAS No.: 36776-44-0
M. Wt: 214.264
InChI Key: ZFCIYTKKUVTVNC-UHFFFAOYSA-N
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Description

2-Benzyl-5-methylbenzene-1,3-diol is an organic compound belonging to the class of dihydroxybenzenes, specifically a methylbenzenediol It features a benzyl group and a methyl group attached to a benzene ring with two hydroxyl groups at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyl-5-methylbenzene-1,3-diol typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts alkylation, where benzene is alkylated with benzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The methyl group can be introduced via Friedel-Crafts alkylation using methyl chloride under similar conditions .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. The process generally includes the alkylation of benzene derivatives followed by hydroxylation reactions to introduce the hydroxyl groups at the desired positions .

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-5-methylbenzene-1,3-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Benzyl-5-methylbenzene-1,3-diol has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential antioxidant properties due to the presence of hydroxyl groups.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methylcatechol (3-methylbenzene-1,2-diol)
  • 4-Methylcatechol (4-methylbenzene-1,2-diol)
  • Orcinol (5-methylbenzene-1,3-diol)
  • Guaiacol (2-methoxyphenol)
  • Mequinol (4-methoxyphenol)

Uniqueness

2-Benzyl-5-methylbenzene-1,3-diol is unique due to the presence of both benzyl and methyl groups, which influence its chemical reactivity and biological activity. The combination of these groups with the hydroxyl functionalities provides a distinct profile compared to other methylbenzenediols and methoxyphenols .

Properties

IUPAC Name

2-benzyl-5-methylbenzene-1,3-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O2/c1-10-7-13(15)12(14(16)8-10)9-11-5-3-2-4-6-11/h2-8,15-16H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFCIYTKKUVTVNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)O)CC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70721876
Record name 2-Benzyl-5-methylbenzene-1,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70721876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36776-44-0
Record name 2-Benzyl-5-methylbenzene-1,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70721876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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